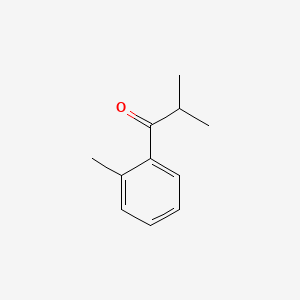

2-Methyl-1-(2-methylphenyl)propan-1-one

Overview

Description

The compound "2-Methyl-1-(2-methylphenyl)propan-1-one" is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and biological activity studies. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

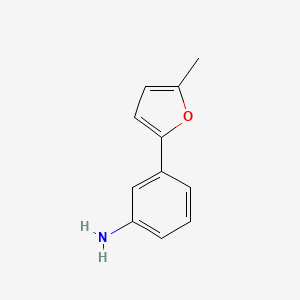

The synthesis of related compounds often involves the use of versatile reagents and intermediates. For instance, the paper titled "2,3-Dibromo-1-(Phenylsulfonyl)-1-Propene as a Versatile Reagent for the Synthesis of Furans and Cyclopentenones" discusses the use of 2,3-dibromo-1-(phenylsulfonyl)-1-propene as an intermediate for synthesizing furan and cyclopentenone derivatives . This suggests that similar reagents or intermediates might be employed in the synthesis of "2-Methyl-1-(2-methylphenyl)propan-1-one."

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Methyl-1-(2-methylphenyl)propan-1-one" has been studied using various spectroscopic techniques. For example, the paper "Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one" provides a detailed analysis of a structurally related compound using NMR, IR, mass spectral analysis, and X-ray crystallography . Such techniques could be applied to determine the molecular structure of "2-Methyl-1-(2-methylphenyl)propan-1-one."

Chemical Reactions Analysis

The reactivity of compounds containing the propan-1-one moiety can be complex, as evidenced by the paper "Cyclisation of 3-(p-methylphenyl)propan-1-ol via its alkoxyl radical and aryl radical cation intermediates," which shows that cyclization reactions can proceed through multiple pathways, leading to different regioselectivities . This indicates that "2-Methyl-1-(2-methylphenyl)propan-1-one" may also undergo various chemical reactions, potentially leading to a diverse set of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are crucial for understanding their behavior and potential applications. The paper "Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones" describes the synthesis of a series of compounds and their subsequent analysis, including IR, UV, and NMR spectroscopy . These methods, along with testing for biological activities, provide a comprehensive understanding of the properties of these compounds, which could be relevant when studying "2-Methyl-1-(2-methylphenyl)propan-1-one."

Mechanism of Action

Target of Action

Similar compounds, such as synthetic cathinones, have been found to target the monoaminergic system . They act as non-selective substrates at transporters of serotonin, dopamine, and norepinephrine . These neurotransmitters play crucial roles in mood regulation, reward processing, and motor control.

Mode of Action

It’s structurally similar to ketones, which can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

Synthetic cathinones, which are structurally related, are known to inhibit protein-transporting monoamines (dopamine, noradrenaline, and serotonin) of the synaptic gap . This inhibition can disrupt normal neurotransmission and lead to various physiological and psychological effects.

Pharmacokinetics

Similar compounds, such as synthetic cathinones, are known to easily pass through the brain-blood barrier due to their structural similarities with phenethylamine . This property significantly impacts their bioavailability and psychoactive effects.

Result of Action

Synthetic cathinones can cause a number of side effects associated with the cardiovascular system, coagulation system, nervous system, and the gastrointestinal tract .

properties

IUPAC Name |

2-methyl-1-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKYTOWXZQDFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341909 | |

| Record name | 2-methyl-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2-methylphenyl)propan-1-one | |

CAS RN |

2040-21-3 | |

| Record name | 2-Methyl-1-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-1-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

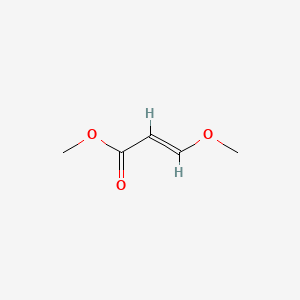

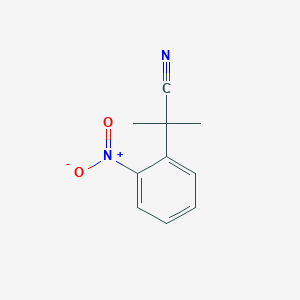

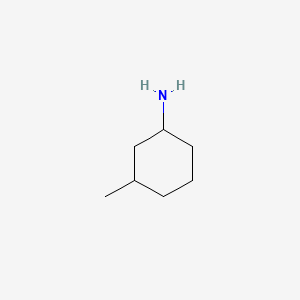

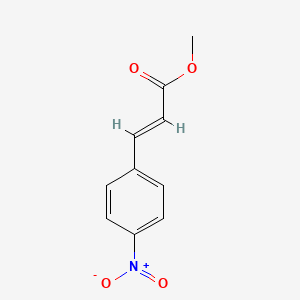

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

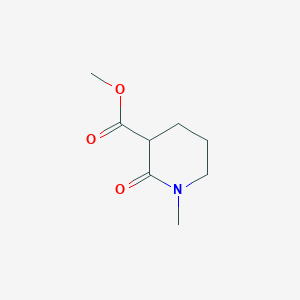

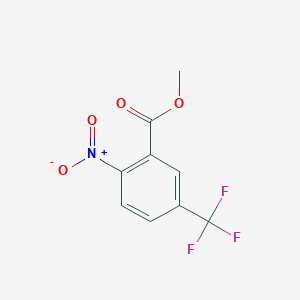

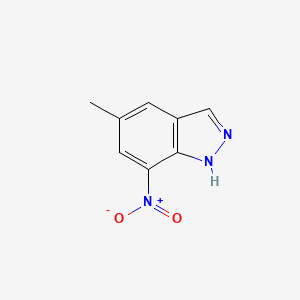

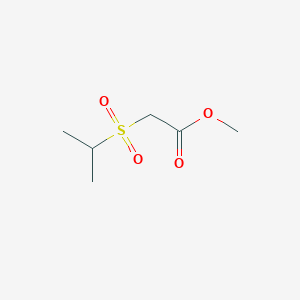

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.